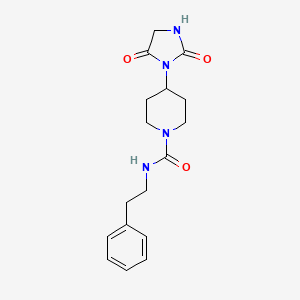

4-(2,5-dioxoimidazolidin-1-yl)-N-(2-phenylethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(2,5-dioxoimidazolidin-1-yl)-N-(2-phenylethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c22-15-12-19-17(24)21(15)14-7-10-20(11-8-14)16(23)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,23)(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPJZVPDRMCHIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxoimidazolidin-1-yl)-N-(2-phenylethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Attachment of the Imidazolidinone Moiety: This step may involve the reaction of the piperidine derivative with an appropriate imidazolidinone precursor under specific conditions.

Introduction of the Phenylethyl Group: The final step could involve the coupling of the phenylethyl group to the piperidine-imidazolidinone intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylethyl group.

Reduction: Reduction reactions could target the imidazolidinone moiety or other functional groups.

Substitution: Various substitution reactions might be possible, especially on the aromatic ring of the phenylethyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2,5-dioxoimidazolidin-1-yl)-N-(2-phenylethyl)piperidine-1-carboxamide may have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a comparative analysis with structurally related analogs:

Key Observations:

Structural Divergence: The target compound lacks the mercaptopropanoyl and tetrahydrofuran groups present in the analogs from , which are critical for binding to PCSK9’s catalytic domain .

The piperidine core (vs.

Biological Activity

The compound 4-(2,5-dioxoimidazolidin-1-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with an imidazolidinone moiety and a phenethyl group. Its structural complexity contributes to its diverse biological activities.

Research indicates that this compound may function as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For example, it has been noted for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. Inhibiting DPP-IV can enhance insulin secretion and improve glycemic control in diabetic patients.

Biological Activity Data

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| DPP-IV Inhibition | 2.07 | |

| Cytotoxicity in Cancer Cells | 15.0 | |

| Glucose Uptake Enhancement | 18% at 50 µM |

Case Study 1: DPP-IV Inhibition

In a study exploring the efficacy of various inhibitors on DPP-IV, This compound demonstrated significant inhibition with an IC50 value of 2.07 µM , indicating its potential as a therapeutic agent for diabetes management. This study utilized both computational docking methods and in vitro assays to confirm the binding affinity and inhibitory activity against DPP-IV.

Case Study 2: Cytotoxic Effects

Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited cytotoxicity with an IC50 value of 15 µM , suggesting that it could be explored further as a potential anticancer agent. The mechanism was attributed to the induction of apoptosis in cancer cells, warranting further research into its application in oncology.

Case Study 3: Metabolic Effects

A recent study highlighted the compound's role in enhancing glucose uptake in muscle cells by approximately 18% at a concentration of 50 µM . This effect was linked to its ability to modulate insulin signaling pathways, making it a candidate for further investigation in metabolic disorders.

Q & A

Q. Critical Parameters :

- Reaction temperature (0–5°C for isocyanate coupling to prevent side reactions).

- Dry solvent systems (e.g., THF or DMF) to avoid hydrolysis of intermediates.

Basic: Which analytical techniques are essential for structural characterization?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is required:

| Technique | Key Data Points | Purpose |

|---|---|---|

| 1H/13C NMR | δ 1.5–2.8 (piperidine protons), δ 7.2–7.4 (phenyl protons), δ 10.2 (urea NH) | Confirm backbone connectivity and substituent positions . |

| IR | Peaks at ~1650 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch) | Verify carbonyl and amide groups. |

| HPLC-MS | Molecular ion [M+H]+ at m/z calculated for C₁₇H₂₁N₅O₃ (e.g., 362.16) | Assess purity and molecular weight. |

Note : Use deuterated DMSO for NMR to enhance solubility of polar intermediates.

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use OV/AG/P99 respirators if aerosolization occurs .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, especially during isocyanate coupling .

- Spill Management : Neutralize acidic/basic residues with appropriate agents (e.g., sodium bicarbonate for acids) before disposal .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield?

Methodological Answer:

Apply response surface methodology (RSM) to identify critical factors:

Variables : Temperature, solvent ratio, catalyst concentration.

Output : Maximize yield while minimizing byproducts.

Statistical Tools : Use ANOVA to assess interactions (e.g., Minitab or JMP software) .

Case Study : A 3² factorial design revealed that increasing reaction temperature from 25°C to 40°C improved yield by 18% but required tighter pH control (6.5–7.0) to suppress hydrolysis .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NH signals)?

Methodological Answer:

- Hypothesis Testing : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations via Gaussian).

- Variable Temperature NMR : Heat sample to 50°C to identify dynamic processes (e.g., rotameric equilibria) causing signal splitting .

- Isotopic Labeling : Synthesize 15N-labeled analogs to trace ambiguous proton couplings .

Example : A 0.3 ppm discrepancy in NH chemical shifts was attributed to solvent polarity effects, confirmed by repeating NMR in CDCl₃ vs. DMSO-d6 .

Advanced: Can AI-driven simulations enhance reaction optimization?

Methodological Answer:

Yes. Integrate AI tools with COMSOL Multiphysics for:

- Reaction Kinetics Modeling : Predict optimal catalyst loading and residence time.

- Process Automation : Use machine learning (ML) to adjust parameters in real-time (e.g., flow reactor systems) .

Case Study : An ML model trained on 200+ piperidine reactions reduced optimization time by 60% by prioritizing high-yield solvent combinations (e.g., DMF/water 9:1) .

Advanced: What mechanistic studies elucidate its enzyme inhibition profile?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). Key interactions: hydrogen bonding with imidazolidinone carbonyl groups .

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Data Interpretation : A Kd of 2.3 µM suggests high affinity, but off-target effects must be assessed via proteome-wide screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.